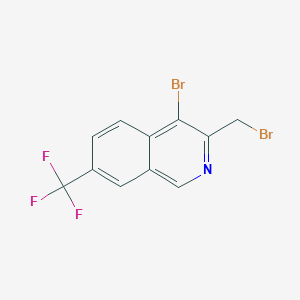
4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 3-(bromomethyl)-7-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Oxidation Reactions: Products may include isoquinoline derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include dehalogenated isoquinolines or derivatives with modified trifluoromethyl groups.
科学研究应用
4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects.
相似化合物的比较
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzonitrile
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)benzoic acid
Uniqueness
4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline is unique due to the combination of bromine and trifluoromethyl groups on the isoquinoline scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H6Br2F3N |
|---|---|
分子量 |
368.97 g/mol |
IUPAC 名称 |
4-bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C11H6Br2F3N/c12-4-9-10(13)8-2-1-7(11(14,15)16)3-6(8)5-17-9/h1-3,5H,4H2 |
InChI 键 |
JDQYPMGSMFHETD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NC=C2C=C1C(F)(F)F)CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
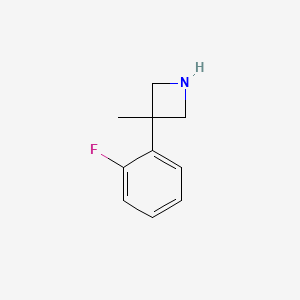
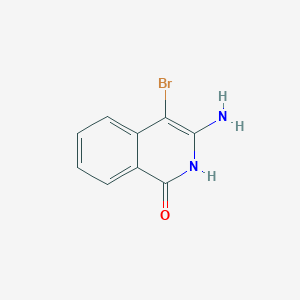
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
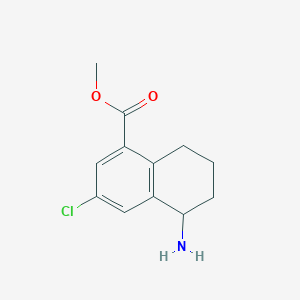
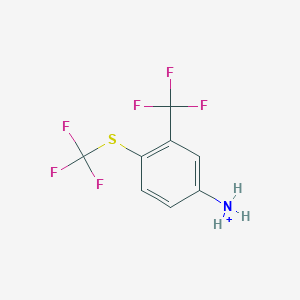
![2-Chloro-4-[4-(methylthio)phenyl]pyrimidine](/img/structure/B15225197.png)
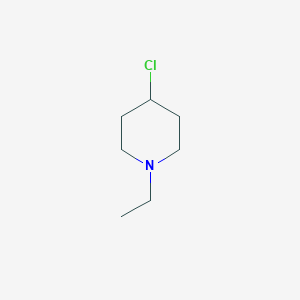
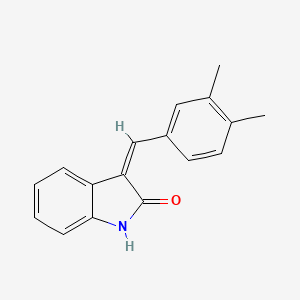
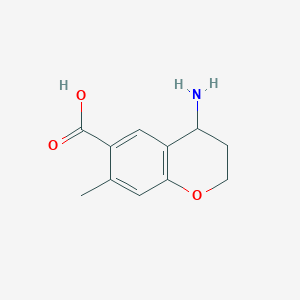
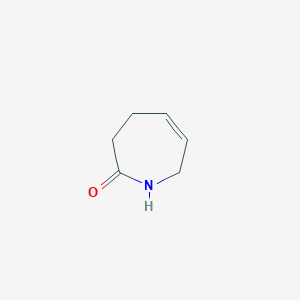
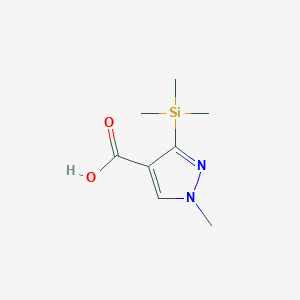
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15225228.png)
![7-Chloroimidazo[1,2-c]pyrimidin-2-amine](/img/structure/B15225238.png)
